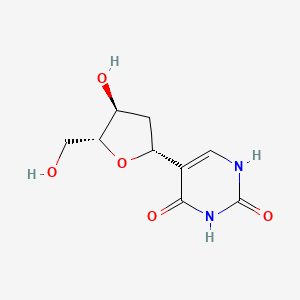
1-carbamoylcyclobutane-1-carboxylic Acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of CBCC is C6H9NO3 . It has a molecular weight of 143.14 g/mol . The InChI code of CBCC is 1S/C6H9NO3/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2, (H2,7,8) (H,9,10) .Physical And Chemical Properties Analysis
CBCC is a solid substance . It has a melting point of 174 - 176°C . The predicted density of CBCC is 1.430±0.06 g/cm3 , and the predicted boiling point is 419.3±24.0 °C . The predicted vapor pressure is 3.32E-08mmHg at 25°C , and the refractive index is 1.564 .Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Diagnostic Applications
ACBC has shown promise as a tumor-seeking agent. The incorporation of 1-aminocyclobutane[14C]carboxylic acid (ACBC) by several tumor types in animal models indicates its potential for tumor imaging. This compound is rapidly cleared from the blood and reaches maximum tissue concentrations within 30 minutes post-injection, without affinity for non-tumor abscesses. Its non-toxicity in animal models and minimal radiation dose make it a candidate for positron emission tomography (PET) imaging, especially when labeled with carbon-11 (C-11) (Washburn et al., 1979).
Applications in Peptide Synthesis
The stereoselective synthesis of beta-peptides using derivatives of ACBC has been explored to create highly rigid structures. This includes the synthesis of both enantiomers of 2-aminocyclobutane-1-carboxylic acid and their incorporation into beta-peptides, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity. Such compounds could have implications in drug design and the development of new therapeutic agents (Izquierdo et al., 2005).
Neutron Capture Therapy
Derivatives of ACBC, specifically those bearing boron, have been synthesized for potential use in neutron capture therapy. This innovative approach to cancer treatment involves targeting tumor cells with boronated compounds that are then irradiated with neutrons, leading to cell death. The synthesis of a novel boronated aminocyclobutanecarboxylic acid modeled after ACBC indicates the compound's potential high uptake in brain tumors, which could significantly impact the treatment of these conditions (Kabalka & Yao, 2003).
Safety And Hazards
CBCC is classified under the GHS07 category . The signal word for CBCC is "Warning" . The hazard statements associated with CBCC are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
1-carbamoylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNGQDQHJICRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463990 | |
| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-carbamoylcyclobutane-1-carboxylic Acid | |
CAS RN |
845621-11-6 | |
| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carbamoylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



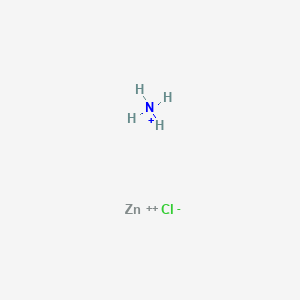

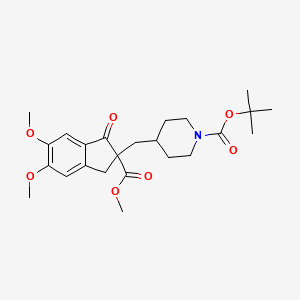
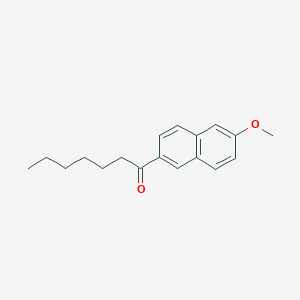
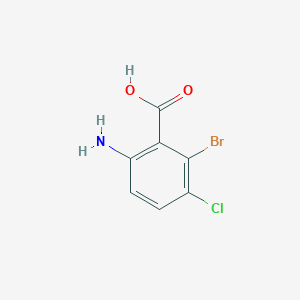

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)



